REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.C1COCC1>CC(O)(C)C>[CH3:1][O:2][C:3]1[CH2:4][C:5]([O:9][CH3:10])=[CH:6][CH2:7][CH:8]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)O
|
Type
|
CUSTOM
|
Details
|
the deep blue colored solution was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
DISTILLATION
|
Details
|
to distilled ammonia (ca 250 mL)
|
Type
|
ADDITION
|
Details
|
To the reaction mixture was added lithium wire (1.5 g) in small portions
|
Type
|
ADDITION
|
Details
|
The reaction mixture was decolorized by dropwise addition of methanol
|
Type
|
CUSTOM
|
Details
|
Ammonia was evaporated at room temperature
|
Type
|
ADDITION
|
Details
|
To the residue, ammonium chloride solution was added
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with hexane (3×120 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CCC=C(C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |